![molecular formula C11H10N2O B2472867 1-(1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 3968-40-9](/img/structure/B2472867.png)
1-(1-phenyl-1H-pyrazol-4-yl)ethanone
Overview
Description
1-(1-phenyl-1H-pyrazol-4-yl)ethanone, also known as 1-phenyl-1H-pyrazol-4-yl ethanone, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrazole derivative that has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 1-(1-phenyl-1H-pyrazol-4-yl)ethanone has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
- Phenylpyrazolone derivatives have been investigated for their cytotoxic potential against cancer cells. For instance, novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized and screened against human breast cancer cells (MCF-7). Some compounds exhibited promising cytotoxic activity, surpassing the standard drug cisplatin .
- Compound 13, a phenylpyrazolone derivative, demonstrated potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, suggesting potential as an antileishmanial agent .
- Pyrazole-based chalcones derived from phenylpyrazolones were designed as promising anti-tubercular agents. In silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation led to the identification of potential candidates .
- Certain pyrazole derivatives, including phenylpyrazolones, were evaluated for antiviral effects. Compound 7e exhibited activity against yellow fever virus (YFV) in cell cultures. Time-of-addition experiments highlighted its effectiveness at different stages of infection .
Anticancer Activity
Antileishmanial and Antimalarial Properties
Anti-Tubercular Agents
Antiviral Activity
Mechanism of Action
Target of Action
This compound is a synthetic organic molecule that has been used as an intermediate in organic synthesis
Mode of Action
As an organic compound, it may interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by 1-(1-phenyl-1H-pyrazol-4-yl)ethanone are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone . These factors can include temperature, pH, presence of other molecules, and the specific characteristics of the biological system in which the compound is present.
properties
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLLGMSBHKIMHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenyl-1H-pyrazol-4-yl)ethanone |
Synthesis routes and methods
Procedure details
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